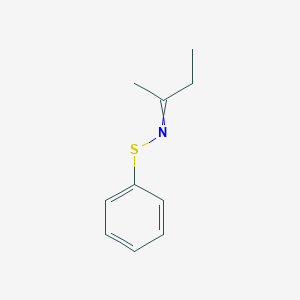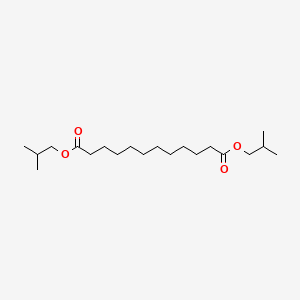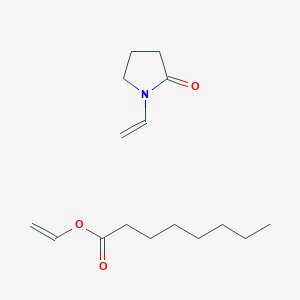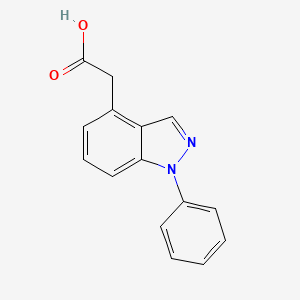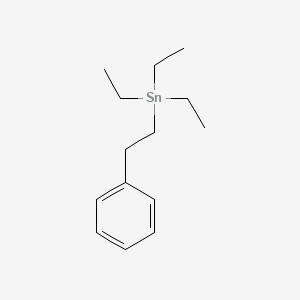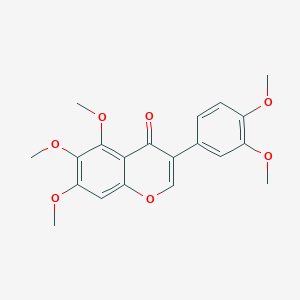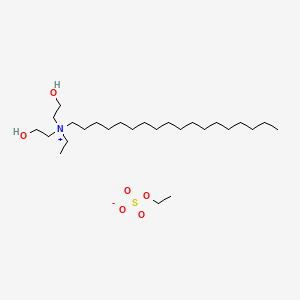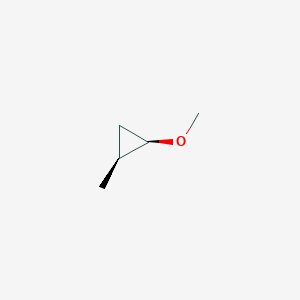
(1R,2S)-1-Methoxy-2-methylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1-Methoxy-2-methylcyclopropane: is a chiral cyclopropane derivative with a methoxy group and a methyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1-Methoxy-2-methylcyclopropane typically involves the cyclopropanation of suitable alkenes using methoxy and methyl substituents. One common method is the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are used to convert alkenes into cyclopropanes. The stereochemistry of the product can be controlled by using chiral auxiliaries or catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (1R,2S)-1-Methoxy-2-methylcyclopropane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form cyclopropane derivatives with different substituents.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or sodium hydride can facilitate substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Various cyclopropane derivatives.
Substitution: Cyclopropane compounds with different functional groups.
Scientific Research Applications
Chemistry: (1R,2S)-1-Methoxy-2-methylcyclopropane is used as a building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of complex chiral molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and stereochemical effects in biochemical reactions.
Medicine: Potential applications in medicinal chemistry include the development of chiral drugs and pharmaceuticals. The compound’s stereochemistry can influence the biological activity and pharmacokinetics of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific stereochemical properties.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Methoxy-2-methylcyclopropane involves its interaction with molecular targets through its methoxy and methyl groups. These interactions can influence the compound’s reactivity and selectivity in chemical reactions. The stereochemistry of the compound plays a crucial role in determining its binding affinity and activity in various biochemical pathways.
Comparison with Similar Compounds
(1S,2R)-1-Methoxy-2-methylcyclopropane: The enantiomer of (1R,2S)-1-Methoxy-2-methylcyclopropane with opposite stereochemistry.
(1R,2S)-1-Methoxy-2-ethylcyclopropane: A similar compound with an ethyl group instead of a methyl group.
(1R,2S)-1-Ethoxy-2-methylcyclopropane: A compound with an ethoxy group instead of a methoxy group.
Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its chemical and biological properties. The presence of both methoxy and methyl groups on the cyclopropane ring provides distinct reactivity patterns compared to other similar compounds.
Properties
CAS No. |
36024-54-1 |
|---|---|
Molecular Formula |
C5H10O |
Molecular Weight |
86.13 g/mol |
IUPAC Name |
(1R,2S)-1-methoxy-2-methylcyclopropane |
InChI |
InChI=1S/C5H10O/c1-4-3-5(4)6-2/h4-5H,3H2,1-2H3/t4-,5+/m0/s1 |
InChI Key |
FWTJMAAEPVDMQP-CRCLSJGQSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]1OC |
Canonical SMILES |
CC1CC1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


